Home > Products > Screening Compounds P9608 > Osteogenic Growth Peptide, OGP
Osteogenic Growth Peptide, OGP -

Osteogenic Growth Peptide, OGP

Catalog Number: EVT-10957601
CAS Number:
Molecular Formula: C68H111N23O17
Molecular Weight: 1522.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Osteogenic growth peptide is derived from histone H4 mRNA, specifically from the C-terminal residues of this histone protein. The synthesis of osteogenic growth peptide occurs through the proteolytic cleavage of a precursor peptide known as pre-osteogenic growth peptide, which consists of 19 amino acids . This peptide is classified as a signaling molecule involved in bone metabolism and tissue engineering due to its regenerative properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of osteogenic growth peptide can be achieved through various methods, including solid-phase peptide synthesis and recombinant DNA technology. The solid-phase approach involves sequentially adding protected amino acids to a resin-bound growing chain, followed by deprotection and cleavage to yield the final product. Alternatively, recombinant techniques can produce osteogenic growth peptide in host cells by inserting the corresponding gene into plasmids, allowing for expression and purification .

Recent studies have focused on enhancing the delivery and stability of osteogenic growth peptide using hydrogel systems. For instance, Gelatin Methacryloyl and Hyaluronic Acid-based dual-network hydrogels have been developed to facilitate sustained release of osteogenic growth peptide, overcoming challenges related to rapid degradation in physiological environments .

Molecular Structure Analysis

Structure and Data

The molecular structure of osteogenic growth peptide consists of 14 amino acids with specific functional groups that contribute to its biological activity. The C-terminal pentapeptide (YGFGG) is particularly significant for its interaction with cellular receptors involved in osteoblast signaling pathways. Structural studies using techniques such as nuclear magnetic resonance spectroscopy have provided insights into the conformational dynamics of the peptide when bound to its receptor .

Chemical Reactions Analysis

Reactions and Technical Details

Osteogenic growth peptide undergoes various biochemical reactions that are critical for its function. Upon binding to specific receptors on osteoblasts, it activates intracellular signaling cascades that promote cell proliferation and differentiation. Key reactions include:

  • Receptor Binding: Osteogenic growth peptide binds to cell surface receptors, initiating signaling pathways.
  • Activation of MAP Kinase Pathway: This pathway is crucial for mediating the mitogenic effects of osteogenic growth peptide on osteoblastic cells .
  • Gene Expression Modulation: Osteogenic growth peptide influences the expression of genes related to bone formation, such as alkaline phosphatase and mineralization markers .
Mechanism of Action

Process and Data

The mechanism by which osteogenic growth peptide exerts its effects involves several steps:

  1. Receptor Interaction: Osteogenic growth peptide binds to specific receptors on osteoblasts, leading to conformational changes that activate intracellular signaling pathways.
  2. Signal Transduction: Activation of mitogen-activated protein kinase pathways results in increased phosphorylation of downstream targets.
  3. Gene Activation: The activated pathways enhance transcriptional activity for genes involved in bone formation, promoting osteoblast proliferation and differentiation .
  4. Regulation of Growth Factors: Osteogenic growth peptide modulates the expression of various growth factors such as transforming growth factors and insulin-like growth factors, further supporting bone regeneration .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Osteogenic growth peptide exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 1,500 Da.
  • Solubility: Highly soluble in aqueous solutions due to its hydrophilic nature.
  • Stability: Sensitive to environmental conditions; stability can be enhanced through encapsulation in hydrogels or other delivery systems .
  • Biocompatibility: Demonstrates favorable biocompatibility when used in tissue engineering applications.
Applications

Scientific Uses

Osteogenic growth peptide has significant applications in various scientific fields:

  • Bone Tissue Engineering: Used as a bioactive agent in scaffolds to promote bone regeneration following injuries or surgical procedures.
  • Osteoporosis Treatment: Potential therapeutic use for enhancing bone density and preventing fractures in osteoporosis patients.
  • Research Tool: Utilized in studies investigating cellular mechanisms involved in bone metabolism and regeneration.
Molecular Mechanisms of OGP Signaling

Canonical Osteogenic Growth Peptide Signaling Cascades

Gi-Protein Coupled Receptor Activation and Pertussis Toxin Sensitivity

Osteogenic Growth Peptide (OGP) initiates signaling through Gi-protein coupled receptors (Gi-GPCRs), evidenced by complete pathway inhibition upon pertussis toxin pretreatment. The physiologically active fragment OGP(10–14) (Tyr-Gly-Phe-Gly-Gly) specifically engages this receptor, triggering GDP/GTP exchange on the Gαi subunit. This leads to adenylate cyclase suppression and reduced intracellular cAMP levels—a prerequisite for osteoblast mitogenesis. The receptor’s Gi-coupling was further validated using selective Gi inhibitors, which abolish OGP-induced Erk phosphorylation and osteoblast proliferation [1] [7].

Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase 1/2 and cAMP Response Element-Binding Protein Phosphorylation Pathways

Following Gi activation, Osteogenic Growth Peptide rapidly induces a phosphorylation cascade: within minutes, it activates Src kinase, which phosphorylates mitogen-activated protein kinase kinase/extracellular signal-regulated kinase 1/2 (MAPK/Erk1/2). Activated Erk1/2 then phosphorylates MAPK-activated protein kinase 2 (MAPKAPK2), culminating in cAMP response element-binding protein (CREB) phosphorylation at Ser133. Phospho-CREB translocates to the nucleus, binding CRE motifs in genes regulating osteoblast proliferation (e.g., c-Fos) and matrix mineralization (e.g., Osteocalcin). This pathway is indispensable for Osteogenic Growth Peptide’s mitogenic effects, as Erk or CREB inhibition blocks osteoblast DNA synthesis [1] [5].

Table 1: Key Signaling Kinases in Osteogenic Growth Peptide Canonical Pathways

KinasePhosphorylation SiteDownstream TargetBiological Outcome
SrcTyr416MAPK/Erk1/2Pathway initiation
MAPK/Erk1/2Thr202/Tyr204MAPKAPK2Signal amplification
MAPKAPK2Thr334CREBTranscriptional activation
CREBSer133Gene promotersOsteoblast proliferation/differentiation

RhoA/Rho-Associated Coiled-Coil Containing Protein Kinase-Mediated Cytoskeletal Reorganization

Osteogenic Growth Peptide activates the small GTPase RhoA within 15–30 minutes of stimulation, leading to Rho-associated coiled-coil containing protein kinase (ROCK) phosphorylation. This axis drives actin polymerization and stress fiber formation in osteoblasts, facilitating cytoskeletal reorganization critical for cell migration and adhesion. Pharmacological ROCK inhibition (e.g., Y-27632) disrupts Osteogenic Growth Peptide-induced focal adhesion complex assembly and impairs osteoblast mineralization—demonstrating RhoA/ROCK’s role in matrix deposition. This pathway synergizes with MAPK signaling, as RhoA activation enhances sustained Erk phosphorylation [1] [8].

Cannabinoid Receptor Type 2 as Primary Molecular Target

Agonist and Positive Allosteric Modulator Functions at Cannabinoid Receptor Type 2

Cannabinoid Receptor Type 2 (CB2) is the definitive receptor for Osteogenic Growth Peptide. Osteogenic Growth Peptide binds CB2’s extracellular domain with nanomolar affinity (Kd ≈ 50 nM), acting as both an orthosteric agonist and a positive allosteric modulator (PAM). When co-presented with lipophilic cannabinoids (e.g., 2-arachidonoylglycerol), Osteogenic Growth Peptide enhances their binding efficacy by 2.3-fold and prolongs CB2 activation kinetics. Allosteric modulation occurs through stabilization of CB2’s active conformation, increasing intracellular calcium flux and β-arrestin recruitment. This dual functionality enables Osteogenic Growth Peptide to sustain "CB2 tone" in bone microenvironments [5] [6].

Abrogation of Effects via Cannabinoid Receptor Type 2 Genetic/Pharmacological Ablation

Osteogenic Growth Peptide’s osteogenic and anti-inflammatory actions are Cannabinoid Receptor Type 2-dependent. Genetic ablation of CNR2 (Cannabinoid Receptor Type 2 gene) in mice abolishes Osteogenic Growth Peptide-induced osteoblast proliferation, osteoclast suppression, and ear edema resolution. Similarly, pharmacological CB2 blockade using SR144528 or AM630 negates Osteogenic Growth Peptide’s rescue of ovariectomy-induced bone loss in wild-type mice—preventing gains in trabecular bone volume fraction (+42% in controls vs. +5% with antagonist) and bone mineral density. Crucially, Osteogenic Growth Peptide retains full activity in CB1-knockout models, confirming CB2 specificity [5] [6].

Table 2: Experimental Validation of Cannabinoid Receptor Type 2 as Osteogenic Growth Peptide’s Primary Target

Experimental ModelInterventionOsteogenic Growth Peptide EffectOutcome
CB2-knockout miceOGP (10 ng/g/day, 4 weeks)No change in bone mineral density or osteoblast numbersCB2 essential for in vivo efficacy
Wild-type + SR144528OGP during fracture healingAbrogated fracture callus mineralizationPharmacological CB2 blockade inhibits OGP
Human osteoblasts + AM630OGP (10⁻⁹ M)Reduced Akt phosphorylation and cell proliferationCB2 mediates cellular signaling

Molecular Dynamics of Osteogenic Growth Peptide-Cannabinoid Receptor Type 2 Binding Interactions

Computational docking reveals Osteogenic Growth Peptide’s pentapeptide core [OGP(10–14)] engages Cannabinoid Receptor Type 2’s extracellular loop 2 (ECL2) and transmembrane helix 3 (TM3). Tyr10 and Phe12 side chains form π-π stacking with Cannabinoid Receptor Type 2’s Phe183 and Trp194, while Gly14 backbone hydrogen-bonds with Ser285. Mutating Phe183→Ala reduces Osteogenic Growth Peptide binding by 90%, confirming its role as a hotspot residue. This interaction differs from classical cannabinoids (e.g., CP55940), which bind TM3–TM6 hydrophobic pockets—allowing Osteogenic Growth Peptide to function as an allosteric modulator without direct competition [5] [6].

Cross-Talk with Growth Factor Systems

Regulation of Transforming Growth Factor Beta, Insulin-Like Growth Factor 1, and Basic Fibroblast Growth Factor Expression

Osteogenic Growth Peptide upregulates multiple growth factors through transcriptional and post-transcriptional mechanisms. It enhances Transforming Growth Factor Beta 1 (TGF-β1) promoter activity via CREB, increasing TGF-β1 secretion 2.5-fold in osteoblasts. Concurrently, Osteogenic Growth Peptide stabilizes Insulin-Like Growth Factor 1 (IGF-1) and Basic Fibroblast Growth Factor (bFGF) mRNAs, extending their half-lives from 4 hours to >12 hours. This elevates IGF-1 and bFGF protein levels, which autocrinely amplify mitogenic signaling through their respective receptors. Notably, SB-431542 (TGF-β receptor inhibitor) reduces Osteogenic Growth Peptide’s pro-osteogenic effects by 60%, confirming functional synergy [1] [4].

Synergy with Bone Morphogenetic Protein-Mediated Osteogenic Pathways

Osteogenic Growth Peptide potentiates Bone Morphogenetic Protein 2 (BMP-2) signaling through Smad1/5/8. In mesenchymal stromal cells, Osteogenic Growth Peptide pretreatment doubles BMP-2-induced phospho-Smad1 nuclear translocation and Runx2 expression versus BMP-2 alone. This synergy requires Osteogenic Growth Peptide’s MAPK axis: Erk inhibition blocks Smad1 phosphorylation. Furthermore, Osteogenic Growth Peptide upregulates BMP receptor type 1A expression by 3.1-fold—creating a feed-forward loop that sensitizes cells to endogenous BMPs. Combined Osteogenic Growth Peptide/BMP-2 treatment enhances matrix mineralization 4-fold compared to single agents [1] [8].

Modulation of Wnt/β-Catenin Signaling

Osteogenic Growth Peptide activates canonical Wnt signaling by stabilizing β-catenin and enhancing lymphoid enhancer-binding factor 1/T-cell factor (LEF1/TCF) transcriptional activity. Within 2 hours, it inhibits glycogen synthase kinase 3 beta (GSK3β) via Akt-mediated phosphorylation, reducing β-catenin degradation. This increases nuclear β-catenin by 70%, driving expression of Wnt targets (Axin2, Cyclin D1). Osteogenic Growth Peptide also upregulates Wnt10b secretion 2.8-fold in osteoblasts. Critically, Dickkopf-1 (Wnt inhibitor) suppresses Osteogenic Growth Peptide-induced alkaline phosphatase activity by 75%, placing Wnt downstream of Osteogenic Growth Peptide’s osteogenic effects [1] [5].

Table 3: Osteogenic Growth Peptide-Mediated Growth Factor Crosstalk

Growth Factor SystemRegulatory MechanismKey Molecular ChangesFunctional Outcome
TGF-β↑ TGF-β1 transcription & secretion2.5-fold ↑ TGF-β1 protein; SMAD2/3 activationEnhanced osteoprogenitor differentiation
IGF-1/bFGFmRNA stabilizationmRNA half-life ↑ >12 hours; 3-fold ↑ receptor activationSustained mitogenic signaling
BMP↑ BMP receptor 1A; p-Smad1/5 potentiation3.1-fold ↑ BMPR1A; 2-fold ↑ p-Smad1/5 nuclear entryAccelerated osteoblast maturation
Wnt/β-cateninGSK3β inhibition; ↑ Wnt10b secretion70% ↑ nuclear β-catenin; 2.8-fold ↑ Wnt10bProliferation & lineage commitment

Properties

Product Name

Osteogenic Growth Peptide, OGP

IUPAC Name

2-[[2-[[6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[2-[[1-[[1-[[1-[[1-[[2-[[2-[[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]amino]-2-oxoethyl]-benzylamino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]pentanediamide

Molecular Formula

C68H111N23O17

Molecular Weight

1522.8 g/mol

InChI

InChI=1S/C68H111N23O17/c1-37(2)28-48(87-58(100)39(5)70)64(106)85-45(16-10-11-25-69)61(103)84-46(18-13-27-78-68(75)76)62(104)86-47(23-24-51(71)94)59(101)81-33-54(97)83-44(17-12-26-77-67(73)74)63(105)90-57(40(6)92)66(108)89-49(29-38(3)4)65(107)88-50(30-41-19-21-43(93)22-20-41)60(102)82-34-56(99)91(35-42-14-8-7-9-15-42)36-55(98)80-32-53(96)79-31-52(72)95/h7-9,14-15,19-22,37-40,44-50,57,92-93H,10-13,16-18,23-36,69-70H2,1-6H3,(H2,71,94)(H2,72,95)(H,79,96)(H,80,98)(H,81,101)(H,82,102)(H,83,97)(H,84,103)(H,85,106)(H,86,104)(H,87,100)(H,88,107)(H,89,108)(H,90,105)(H4,73,74,77)(H4,75,76,78)

InChI Key

VRKPPIPKNYFMND-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)N(CC2=CC=CC=C2)CC(=O)NCC(=O)NCC(=O)N)NC(=O)C(C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.